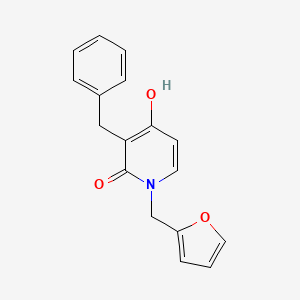

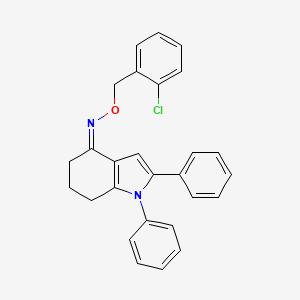

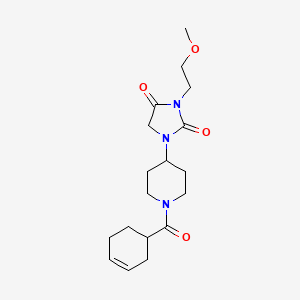

4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes.

Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Recent studies have explored the antimicrobial and antitumor potentials of piperazine derivatives, including compounds similar to 4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide. For instance, a synthesis and molecular docking study revealed that certain piperazine and triazolo-pyrazine derivatives exhibit promising antimicrobial activities. The compound N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide demonstrated superior growth inhibition against A. baumannii, suggesting a pathway for developing potent antimicrobials (Patil et al., 2021). Additionally, 1,2,4-triazine derivatives bearing the piperazine amide moiety have shown significant antiproliferative effects against MCF-7 breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).

Molecular Interaction Studies

The molecular interaction of specific piperazine derivatives with cannabinoid receptors has been analyzed, providing insights into the binding and activity mechanisms of these compounds. One study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide highlighted its role as a potent and selective CB1 cannabinoid receptor antagonist, demonstrating the utility of such compounds in understanding receptor-ligand interactions (Shim et al., 2002).

Metabolic and Catalytic Studies

Research into the metabolic pathways and catalytic applications of piperazine derivatives has further broadened the scientific understanding of these compounds. The metabolism of a dopamine D(4)-selective antagonist was studied in various species, identifying major pathways such as N-dealkylation and the formation of a novel mercapturic acid adduct, which could inform the drug development process (Zhang et al., 2000). Moreover, l-piperazine-2-carboxylic acid derived N-formamides have been highlighted as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the versatility of piperazine derivatives in synthetic organic chemistry (Wang et al., 2006).

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)22-18-13-21-17-7-2-1-6-16(17)18/h1-7,12-13,21H,8-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSSYYCQQYATSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

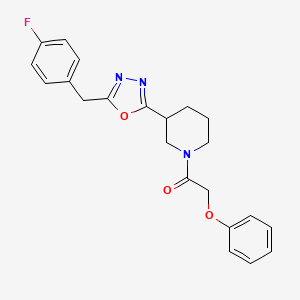

![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)

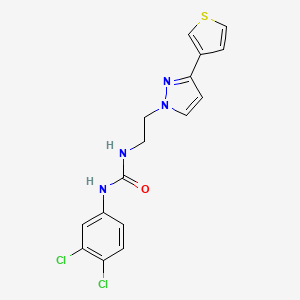

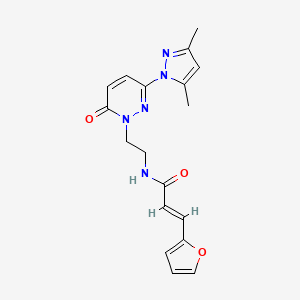

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)

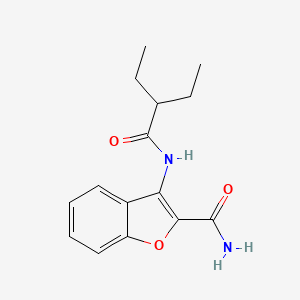

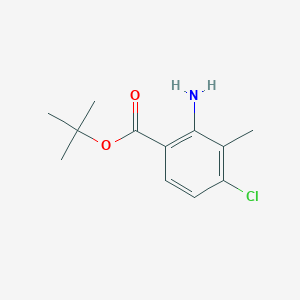

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)